FAUC 213

Vue d'ensemble

Description

FAUC213 est un antagoniste complet et sélectif du récepteur de la dopamine D4. Il est connu pour sa forte sélectivité et sa capacité à franchir la barrière hémato-encéphalique. Ce composé a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans le domaine de la neuropharmacologie .

Méthodes De Préparation

La synthèse de FAUC213 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l'introduction de groupes fonctionnels spécifiques. La voie de synthèse comprend généralement l'utilisation de réactifs tels que les agents chlorurants et les amines dans des conditions contrôlées. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

FAUC213 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés

Applications de recherche scientifique

FAUC213 a été largement étudié pour ses applications dans :

Chimie : Utilisé comme composé de référence dans l'étude des antagonistes des récepteurs de la dopamine.

Biologie : Investigated for its effects on dopamine-related pathways and behaviors.

Médecine : Applications thérapeutiques potentielles dans le traitement des troubles psychiatriques tels que la schizophrénie.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la dopamine

Mécanisme d'action

FAUC213 exerce ses effets en se liant au récepteur de la dopamine D4, bloquant ainsi l'action de la dopamine. Cette action antagoniste affecte diverses cibles moléculaires et voies impliquées dans la signalisation de la dopamine, conduisant à ses effets antipsychotiques potentiels .

Applications De Recherche Scientifique

Antipsychotic Properties

FAUC 213 has been studied for its atypical antipsychotic characteristics. Research indicates that it effectively reduces amphetamine-induced locomotor hyperactivity and restores prepulse inhibition disrupted by apomorphine in animal models. These effects were observed at a dose of 30 mg/kg, which did not induce catalepsy or increase dopamine turnover in key brain regions such as the dorsal striatum and nucleus accumbens, suggesting a unique mechanism of action distinct from traditional dopamine D2 receptor antagonists .

Case Study: Behavioral Neurobiology

- Objective : To evaluate the antipsychotic effects of this compound in behavioral models.

- Methods : Various concentrations were tested for their impact on spontaneous and drug-induced locomotion.

- Results : Significant behavioral modifications were noted without typical extrapyramidal side effects associated with other antipsychotics .

Neurochemical Research

This compound has also been utilized in neurochemical studies to explore its effects on neurotransmitter systems beyond dopamine. Its role as a D4 receptor antagonist allows researchers to investigate dopaminergic modulation in various brain regions, including the amygdala, which is crucial for emotional regulation and cognitive functions.

Case Study: Dopaminergic Modulation

- Objective : To assess the modulatory effects of this compound on the rat basolateral amygdala.

- Methods : The compound was administered to evaluate its influence on neuronal activity and behavior.

- Findings : Results indicated that this compound could alter dopaminergic signaling pathways, influencing behaviors related to anxiety and reward processing .

Endocrine Studies

In addition to its neuropharmacological applications, this compound has been investigated for its effects on endocrine functions. Specifically, it has been shown to impact the expression of luteinizing hormone in primary cell cultures from eel pituitary glands, suggesting potential applications in reproductive biology .

Case Study: Hormonal Regulation

- Objective : To determine the influence of this compound on luteinizing hormone expression.

- Methods : Primary cell cultures were treated with varying concentrations of this compound.

- Results : The compound demonstrated significant effects on hormone regulation, indicating its potential utility in studies of reproductive endocrinology.

Pharmacological Profile

This compound exhibits a high selectivity for the D4 receptor with an IC50 value of approximately 2.2 nM, while showing much lower affinity for D2 (3.4 μM) and D3 (5.3 μM) receptors. This profile makes it a valuable tool for differentiating the roles of these receptors in various physiological and pathological processes .

| Property | Value |

|---|---|

| Chemical Name | This compound |

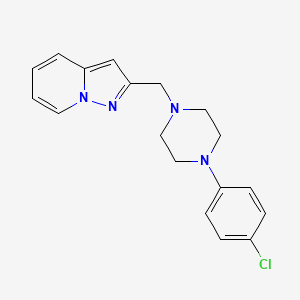

| Full Name | 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine |

| D4 Receptor IC50 | 2.2 nM |

| D3 Receptor IC50 | 5.3 μM |

| D2 Receptor IC50 | 3.4 μM |

Mécanisme D'action

FAUC213 exerts its effects by binding to the dopamine D4 receptor, thereby blocking the action of dopamine. This antagonistic action affects various molecular targets and pathways involved in dopamine signaling, leading to its potential antipsychotic effects .

Comparaison Avec Des Composés Similaires

FAUC213 est unique en raison de sa forte sélectivité pour le récepteur de la dopamine D4 par rapport aux autres antagonistes des récepteurs de la dopamine. Des composés similaires incluent :

Remoxipride hydrochloride : Un antagoniste sélectif du récepteur D2.

A 77636 hydrochloride : Un agoniste sélectif et à action prolongée du récepteur de la dopamine D1.

Brexpiprazole : Un agoniste partiel des récepteurs de la dopamine D2

FAUC213 se distingue par sa spécificité et sa capacité à franchir la barrière hémato-encéphalique, ce qui en fait un outil précieux dans la recherche neuropharmacologique .

Activité Biologique

FAUC 213, chemically known as 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, is a highly selective antagonist of the dopamine D4 receptor subtype. This compound has garnered attention in pharmacological research due to its potential antipsychotic properties and its unique profile compared to other dopamine receptor antagonists.

This compound acts primarily as a full antagonist at the dopamine D4 receptor, with a binding affinity (Ki) of approximately 2.2 nM for human D4.4 receptors, indicating its high selectivity over other dopamine receptor subtypes, particularly the D2 receptor. This selectivity suggests that this compound may exhibit fewer extrapyramidal side effects commonly associated with D2 antagonism, making it a candidate for atypical antipsychotic therapy .

Antipsychotic Properties

In animal studies, this compound was evaluated for its effects on spontaneous locomotor activity and responses to amphetamine-induced hyperactivity and apomorphine-induced prepulse inhibition. Key findings from these studies include:

- Dosing and Efficacy : A significant reduction in amphetamine-induced locomotor hyperactivity was observed at a dose of 30 mg/kg. This dose also effectively restored apomorphine-disrupted prepulse inhibition without inducing catalepsy or increasing dopamine turnover in critical brain regions such as the dorsal striatum and nucleus accumbens .

- Side Effects : The compound did not appear to cause extrapyramidal symptoms at effective doses, suggesting a favorable side effect profile compared to traditional antipsychotics .

- Partial Involvement of Other Receptors : While this compound's primary action is through D4 receptor antagonism, there is evidence indicating potential partial involvement of serotonin (5-HT2) and alpha-1 adrenergic receptors in mediating some of its effects .

Comparative Efficacy

A comparative analysis of this compound with other antipsychotic agents reveals its unique position in pharmacotherapy:

| Compound | Receptor Affinity (Ki) | Main Action | Extrapyramidal Side Effects |

|---|---|---|---|

| This compound | 2.2 nM (D4) | D4 Antagonist | Low |

| Risperidone | ~1 nM (D2) | D2/D4 Antagonist | Moderate |

| Olanzapine | ~10 nM (D2) | D2/D4/5-HT2 Antagonist | Moderate |

| Clozapine | ~30 nM (D2) | D2/5-HT2 Antagonist | High |

Case Studies

Several studies have highlighted the potential clinical applications of this compound:

- Behavioral Neurobiology : In controlled trials, this compound demonstrated significant improvements in behavioral outcomes related to psychosis models, suggesting its utility in treating disorders characterized by dopamine dysregulation.

- Pharmacokinetics : Pharmacokinetic studies using high-performance liquid chromatography (HPLC) have shown that this compound is well-absorbed and has a favorable bioavailability profile, which supports its potential for oral administration in clinical settings .

- Neurochemical Impact : Research indicated that this compound does not significantly alter dopamine turnover in key brain regions associated with motor control and reward pathways, further supporting its reduced risk for causing movement disorders .

Propriétés

IUPAC Name |

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)14-16-13-18-3-1-2-8-23(18)20-16/h1-8,13H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXURJDKOYCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187460 | |

| Record name | FAUC-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337972-47-1 | |

| Record name | FAUC-213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337972471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAUC-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAUC-213 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F040299R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.